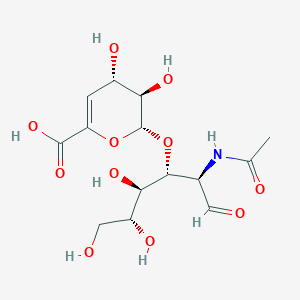

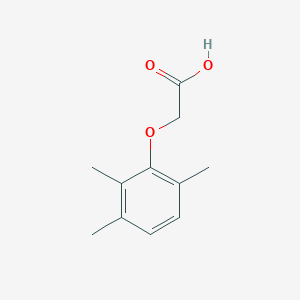

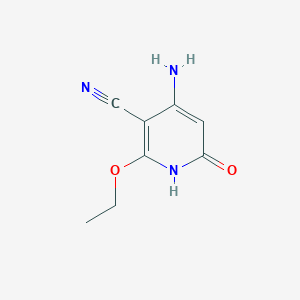

![molecular formula C6H7N5O B026047 4-甲氧基-1H-吡唑并[3,4-d]嘧啶-6-胺 CAS No. 100644-67-5](/img/structure/B26047.png)

4-甲氧基-1H-吡唑并[3,4-d]嘧啶-6-胺

描述

Synthesis Analysis

- Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones Synthesis: A series of similar pyrazolo-pyrimidines were synthesized using a simple procedure involving the reaction of hydroxylamine or methoxyamine with substituted ethyl pyrazolo-pyrimidin carboxylates (Bruni et al., 1996).

- Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This involved nucleophilic substitution to produce 4-substituted products, confirmed by various spectroscopic methods (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

- Structural Characterization: Structural elucidation of similar compounds was achieved using elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR spectroscopy, and X-ray analysis (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

- Reactivity Analysis: The reactivity and stability of similar pyrazolo-pyrimidines were investigated, indicating preferences for certain types of chemical interactions (Beyzaei et al., 2017).

Physical Properties Analysis

- Regiospecific Synthesis: Describes the preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, giving insights into the physical properties of these compounds (Wu et al., 2010).

Chemical Properties Analysis

- Novel Synthesis Method: Describes the preparation of 4-methoxy (or ethoxy)-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidines, revealing insights into chemical properties (Liu et al., 2015).

- Pyrazolo[3,4-d]pyrimidines Reaction: Details the reaction of amines with substituted pyrazoles to form pyrazolo[3,4-d]pyrimidines, offering insights into chemical properties (Makarov et al., 2003).

科学研究应用

药物化学:靶向激酶抑制

4-甲氧基-1H-吡唑并[3,4-d]嘧啶-6-胺在药物化学中是一种有价值的支架,因为它与腺嘌呤结构相似,使其可以作为激酶抑制剂 . 激酶是信号转导中起关键作用的酶,是癌症治疗的靶点。通过抑制特定的激酶,这些化合物可以干扰导致肿瘤生长和增殖的信号通路。

农业化学:杀虫剂

在农业中,该化合物的衍生物正在探索其作为杀虫剂的潜在用途 . 它们能够干扰害虫的生物通路而不影响作物,这使其成为保护农业产量的有吸引力的选择。

材料科学:有机半导体前体

正在研究吡唑并嘧啶胺结构的电子特性,这些特性可能用于开发有机半导体 . 这些材料对于创建柔性、轻便且经济高效的电子设备至关重要。

环境科学:污染物降解

对4-甲氧基-1H-吡唑并[3,4-d]嘧啶-6-胺的环境应用的研究包括研究其在污染物降解中的作用 . 它的化学结构可以帮助将有害物质分解成毒性较低的物质,从而帮助环境清理工作。

生物化学:酶活性调节

该化合物在生物化学中也很重要,因为它具有调节酶活性的潜力 . 通过与酶的活性位点结合,它可以抑制或增强酶的功能,这对于理解和控制代谢通路至关重要。

药理学:药物开发

在药理学中,4-甲氧基-1H-吡唑并[3,4-d]嘧啶-6-胺是药物合成中的关键中间体 . 对它的修饰可以导致开发出具有更高疗效和更少副作用的新型治疗剂。

分析化学:色谱研究

最后,在分析化学中,该化合物可用于色谱研究,以帮助鉴定和量化生物分子 . 它独特的特性使其可以作为各种分析技术中的标准或衍生试剂。

生物信息学:分子对接研究

该化合物的结构用于生物信息学中的分子对接研究 . 它可以被计算模型化以与各种蛋白质相互作用,帮助预测结合亲和力和分子构象,这对药物设计至关重要。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

The primary target of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to downstream effects such as the induction of apoptosis .

Result of Action

The inhibition of CDK2 by 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine leads to significant alterations in cell cycle progression and the induction of apoptosis within cells . This results in the inhibition of growth in various cell lines .

属性

IUPAC Name |

4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSDDGDWMGPLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460092 | |

| Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100644-67-5 | |

| Record name | 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

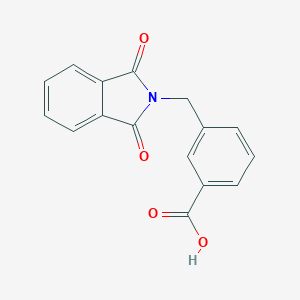

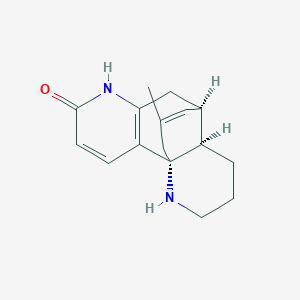

![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

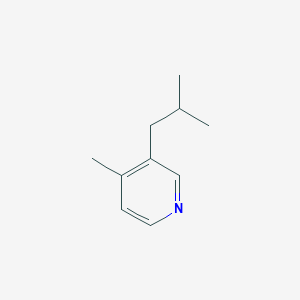

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

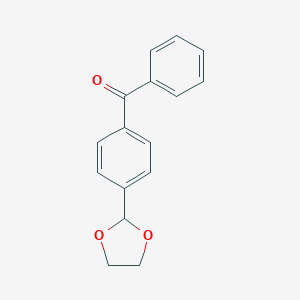

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)